![molecular formula C17H20N2O4 B2894099 2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid CAS No. 1050083-49-2](/img/structure/B2894099.png)
2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid, also known as MCC-555, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation research, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. In neurological research, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in human lung cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, this compound has been shown to improve cognitive function and increase the levels of BDNF in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic applications in various diseases, which makes it a promising candidate for further research. Another advantage is that it can be synthesized through a multi-step process, which allows for the production of large quantities of the drug. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that this compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research on 2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective drugs. A third direction is to test its safety and efficacy in clinical trials, which may lead to its approval for clinical use. Overall, this compound has the potential to be a valuable drug for the treatment of various diseases, and further research is needed to fully understand its effects and applications.
Métodos De Síntesis
2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid can be synthesized through a multi-step process that involves the reaction of 4-bromoanisole with 1-cyanocyclohexylamine to form 4-(1-cyanocyclohexylamino)anisole. This intermediate is then reacted with methyl 2-bromoacetate to form this compound.
Aplicaciones Científicas De Investigación
2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c18-12-17(8-2-1-3-9-17)19-15(20)11-23-14-6-4-13(5-7-14)10-16(21)22/h4-7H,1-3,8-11H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUBYQHFXRQATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
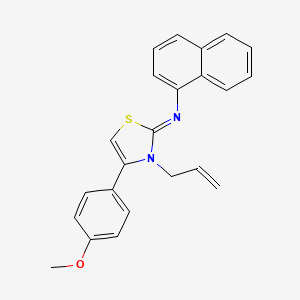
![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)
![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2894018.png)
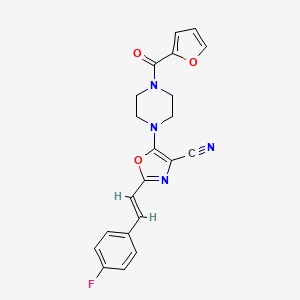
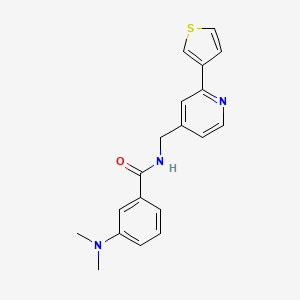
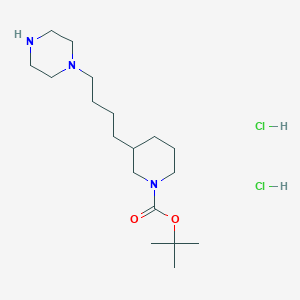
![1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one](/img/structure/B2894024.png)

![N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2894029.png)
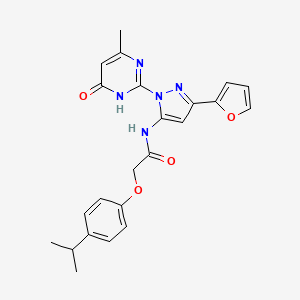
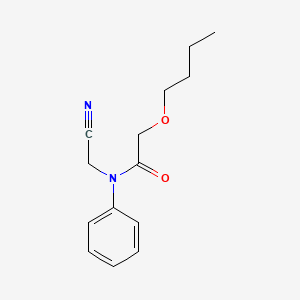
![1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2894033.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)

